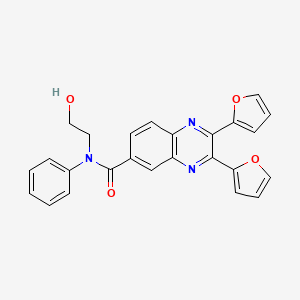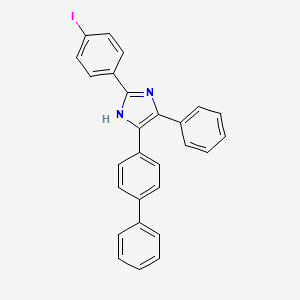![molecular formula C15H16N2O2S B5196930 N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5196930.png)
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea, also known as MMU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MMU belongs to the class of urea derivatives, which have shown promising results in the treatment of several diseases, including cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is not fully understood, but several studies have suggested that N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea may act by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation, survival, and apoptosis. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the activity of Akt, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of ERK and JNK, which are involved in the MAPK signaling pathway.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and improvement of glucose tolerance and insulin sensitivity. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which play a crucial role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is its potent anti-cancer activity against various cancer cell lines. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-inflammatory and anti-diabetic properties, which may have therapeutic implications. However, one of the limitations of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is its low solubility in water, which may affect its bioavailability and pharmacokinetics. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea also has a relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea. One of the possible directions is to investigate the structure-activity relationship of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea and its analogs to optimize its anti-cancer, anti-inflammatory, and anti-diabetic activities. Another direction is to explore the potential of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea as a combination therapy with other anti-cancer agents or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea and its potential targets in cancer cells and other cell types.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea involves the reaction of 2-methoxyaniline with 3-methylthiophenyl isocyanate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The yield of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea is around 60%, and the compound has been characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer activity of N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of several protein kinases, including Akt, ERK, and JNK.
In addition to its anti-cancer activity, N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been investigated for its anti-inflammatory and anti-diabetic properties. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. N-(2-methoxyphenyl)-N'-[3-(methylthio)phenyl]urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, possibly by activating the AMPK pathway.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-14-9-4-3-8-13(14)17-15(18)16-11-6-5-7-12(10-11)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFEPFFKKPSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5196912.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5196922.png)

![3-(benzyloxy)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5196929.png)
![lithium 6-{[4-(pentyloxy)benzoyl]amino}hexanoate](/img/structure/B5196932.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5196938.png)
![2'-allyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5196939.png)
